5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N3/c12-8-5-16-10(17-6-8)18-9-3-1-2-7(4-9)11(13,14)15/h1-6H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZQJYJQTMDKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=C(C=N2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with a variety of biological targets, influencing numerous physiological processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical processes .
Result of Action
It is known that pyrimidine derivatives can have a wide range of effects at the molecular and cellular level .
Biological Activity
5-Bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the compound's synthesis, biological mechanisms, and various applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound includes a bromine atom at the 5-position and a trifluoromethyl-substituted phenyl group at the N-position of the pyrimidine ring. The synthesis typically involves nucleophilic substitution reactions using 5-bromopyrimidine and 3-trifluoromethylaniline, often facilitated by bases such as potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Pyrimidine derivatives are known for their ability to modulate enzyme activity, which can lead to significant biological effects such as anti-inflammatory responses and inhibition of cell proliferation .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. One study reported IC50 values for COX-2 inhibition comparable to standard anti-inflammatory drugs like celecoxib . This suggests that modifications to the pyrimidine core can enhance anti-inflammatory activity.
Anticancer Activity
The compound's structural features also suggest potential anticancer properties. Research into similar trifluoromethyl-substituted compounds has indicated that such modifications can enhance potency against cancer cell lines by affecting cellular pathways involved in proliferation and apoptosis . For example, derivatives with trifluoromethyl groups have been shown to improve drug efficacy due to enhanced binding interactions with target proteins involved in cancer progression .
Case Studies
- In vitro Studies : A series of experiments conducted on cell lines revealed that pyrimidine derivatives with trifluoromethyl substitutions exhibited significant cytotoxicity against various cancer types. These studies employed assays measuring cell viability and apoptosis induction, demonstrating that these compounds could be promising candidates for further development as anticancer agents .
- Inflammation Models : In animal models of inflammation, such as carrageenan-induced paw edema, derivatives similar to this compound showed substantial reduction in edema compared to control groups. The results indicated a dose-dependent response, underscoring the therapeutic potential of these compounds in treating inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Bromopyrimidin-2-amine | Lacks trifluoromethyl group | Lower anti-inflammatory potential |
| 2-Amino-5-bromo-1,3-diazine | Different substitution pattern | Varying cytotoxic effects |
| 2-Chloro-4-(trifluoromethyl)pyrimidine | Known anti-inflammatory properties | Effective COX inhibitor |
The presence of both bromine and trifluoromethyl groups in this compound enhances its biological activity compared to other derivatives lacking these features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[3-Bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine
- Structural Difference : Contains a trifluoromethyl group at both the pyrimidine 4-position and the phenyl ring.
- Impact: The dual trifluoromethyl substitution increases molecular weight (386.10 g/mol vs. ~340 g/mol for the target compound) and lipophilicity (logP ~3.5 vs.
- Applications : Likely used in high-throughput screening for fluorinated drug candidates.
5-Bromo-N-phenylpyrimidin-2-amine
- Structural Difference : Lacks the 3-(trifluoromethyl)phenyl group; instead, a simple phenyl ring is attached.
- Impact : Reduced electron-withdrawing effects and lower logP (~2.2) compared to the target compound. This may decrease binding affinity to hydrophobic targets but improve solubility .
- Research Findings : Demonstrated moderate activity in kinase inhibition assays, suggesting the trifluoromethyl group in the target compound could enhance target engagement .
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
- Structural Difference : Trifluoromethyl group is located on the pyrimidine ring (4-position) rather than the phenyl substituent.
- Impact : Alters electronic distribution, making the pyrimidine ring more electron-deficient. This could affect reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the target compound .
- Synthetic Utility : Used in the synthesis of fluorinated agrochemicals due to its stability under acidic conditions .
N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134)
- Structural Difference : Features a bulky triarylmethane core instead of a single phenyl group.
- Impact: Increased steric hindrance may reduce binding to flat enzymatic pockets but improve selectivity for allosteric sites.
- Biological Data: Shows nanomolar inhibition of dengue virus NS5 polymerase, highlighting the trade-off between bulk and potency .
5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
- Structural Difference : Trifluoroethyl group replaces the aromatic 3-(trifluoromethyl)phenyl substituent.
- LogP (~1.9) is lower than the target compound’s, favoring renal excretion .
- Applications : Explored as a radiotracer in PET imaging due to fluorine-18 compatibility .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Electronic Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing properties, stabilizing negative charges in transition states during nucleophilic substitutions .
- Steric Considerations : Bulky substituents (e.g., triarylmethane in T134) reduce synthetic yields but improve target selectivity, as seen in antiviral assays .
- Fluorine Impact : Aliphatic fluorinated chains (e.g., trifluoroethyl) lower logP compared to aromatic fluorinated groups, influencing pharmacokinetic profiles .
Q & A
Q. What are the primary synthetic routes for 5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. For NAS, 5-bromo-2-aminopyrimidine reacts with 3-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like Na₂CO₃ in a solvent mixture of dioxane/water (80:20) at 80–100°C . Optimization involves adjusting catalyst loading, temperature, and stoichiometry to minimize side products like dehalogenated byproducts. For amination routes, intermediates like 5-bromo-2-chloropyrimidine may undergo coupling with 3-(trifluoromethyl)aniline using Pd₂(dba)₃/Xantphos catalytic systems .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns (e.g., bromine at C5, trifluoromethylphenyl at N2). The deshielding of pyrimidine protons (δ 8.2–8.5 ppm) and F NMR signals (δ -60 to -65 ppm) are diagnostic .
- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds between pyrimidine N1 and the aniline NH group stabilize the planar conformation .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₁H₈BrF₃N₃) with <2 ppm error .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved when synthesizing this compound under varying halide concentrations?
Yields in halomethylation reactions (e.g., introducing bromine) are highly sensitive to halide ion concentration. Evidence from analogous pyrimidine systems shows that bromide ions (Br⁻) favor nucleophilic displacement over solvolysis, but excessive Br⁻ can lead to precipitate formation, reducing efficiency. Systematic DOE (Design of Experiments) approaches, varying [Br⁻] (0.1–1.0 M) and pH (2–6), can identify optimal conditions. For instance, yields plateau at [Br⁻] = 0.5 M and pH 4, as observed in trifluoromethylpyrimidine syntheses .
Q. How do structural polymorphisms affect the biological activity of this compound?
Polymorphs arise from differences in intermolecular interactions (e.g., C–H⋯π or weak hydrogen bonds). In a related N-(4-chlorophenyl)pyrimidin-4-amine derivative, polymorph A (dihedral angle = 5.2°) showed 10× higher antimicrobial activity than polymorph B (6.4°) due to enhanced membrane penetration from a more planar structure . For this compound, XRD and molecular docking can correlate conformational flexibility (e.g., trifluoromethylphenyl twist angle) with target binding affinity.
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculates activation energies for NAS at C5. The bromine atom’s leaving group ability (LG = Br) and electron-withdrawing trifluoromethyl group lower the energy barrier (ΔG‡ ≈ 25–30 kcal/mol) compared to non-fluorinated analogs. Solvent effects (e.g., DMSO vs. THF) are modeled using the SMD continuum model, revealing polar aprotic solvents stabilize transition states .
Q. How can contradictory bioactivity data be reconciled across different assay platforms?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell permeability). Normalize data using reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays). For instance, a pyrimidine derivative showed IC₅₀ = 50 nM in biochemical assays but 2 µM in cellular models due to efflux pump interactions .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Catalyst System | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | 65–75 | ≥98 | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 70–85 | ≥95 |
Q. Table 2. Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Dihedral Angle (Pyrimidine-Phenyl) | 12.8° ± 0.2° | |
| Hydrogen Bond Length (N–H⋯N) | 2.89 Å |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
